molecular formula C16H14N2O3 B1667983 Bendazac CAS No. 20187-55-7

Bendazac

Numéro de catalogue B1667983
Numéro CAS: 20187-55-7
Poids moléculaire: 282.29 g/mol
Clé InChI: BYFMCKSPFYVMOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bendazac, also known as bendazolic acid, is a nonsteroidal anti-inflammatory drug (NSAID) used for joint and muscular pain . It is an oxyacetic acid with anti-inflammatory, antinecrotic, choleretic, and antilipidaemic properties .


Synthesis Analysis

The principal action of Bendazac is the inhibition of protein denaturation. The synthesis of Bendazac involves the use of chloroacetamide in the alkylation step, followed by acid hydrolysis .


Molecular Structure Analysis

The molecular formula of Bendazac is C16H14N2O3 . The molecular weight is 282.299 g/mol . The IUPAC name is [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid .


Chemical Reactions Analysis

The principal chemical reaction of Bendazac is its ability to inhibit protein denaturation .


Physical And Chemical Properties Analysis

Bendazac has a molar mass of 282.299 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 508.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .

Applications De Recherche Scientifique

Safety and Hazards

Bendazac is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mécanisme D'action

Target of Action

Bendazac, an oxyacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets proteins . Its principal action is to inhibit the denaturation of proteins . This effect has been shown to be particularly useful in managing and delaying the progression of ocular cataracts .

Mode of Action

Bendazac interacts with its protein targets by inhibiting their denaturation . This interaction prevents the proteins from losing their structure and function due to heat, ultraviolet radiation, free radicals, and other chemicals . Moreover, Bendazac has been shown to elicit free radical scavenger activities due to interactions with protein molecules .

Biochemical Pathways

Bendazac affects several biochemical pathways. It inhibits the denaturation of proteins, which can be caused by increased oxidative stress and advanced glycation end-products (AGE) . It also reduces the hyperactivity of aldose reductase (AR) in the polyol pathway .

Pharmacokinetics

Bendazac is largely eliminated by metabolism, where more than 60% of an administered dose is excreted in the urine as the hydroxylated primary metabolite 5-hydroxybendazac and its glucuronide . Up to approximately 15% of a Bendazac dose is also excreted in the urine unchanged and as a glucuronide .

Result of Action

The molecular and cellular effects of Bendazac’s action are primarily seen in its ability to inhibit protein denaturation. This results in the stabilization of proteins, particularly in ocular lens proteins, thereby managing and delaying the progression of cataracts . Bendazac also demonstrates antinecrotic, choleretic, and antilipidaemic characteristics .

Action Environment

The action, efficacy, and stability of Bendazac can be influenced by environmental factors. For instance, Bendazac has been shown to inhibit the denaturation of proteins caused by heat, ultraviolet radiation, free radicals, and other chemicals . .

Propriétés

IUPAC Name

2-(1-benzylindazol-3-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFMCKSPFYVMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23255-99-4 (hydrochloride salt)
Record name Bendazac [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020187557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1048334
Record name Bendazac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bendazac seems to elicit an anticataract action by inhibiting the denaturation of ocular lens proteins, although the precise mechanisms by which this action occurs has not yet been formally elucidated - despite there being many proposed mechanisms. In particular, the denaturation of lens proteins may in part be prevented by inhibiting the binding of certain chemicals like cyanates or sugars and 5-hydroxybendazac - the major metabolite of bendazac - has been shown to be capable of inhibiting the glycosylation of lens proteins by sugars like galactose or glucose-6-phosphate in a dose-dependent manner. Moreover, the apparent ability for administered bendazac to elicit free radical scavenger activities due to interactions with protein molecules suggests that the medication may also be able to prevent the oxidation of lens proteins by free radicals in the development of cataracts. Furthermore, bendazac may also be capable of reducing the sulfhydryl group oxidation of lens proteins by the saliva, serum, or urine from patients with cataracts following single dose administration and reduce biological liquid oxidant activity (BLOA) in doing so. Otherwise, it is believed that bendazac also possesses non-steroidal anti-inflammatory actions, as well as analgesic, antipyretic, and platelet-inhibitory effects These effects may be accounted for in part by the substance's capability to inhibit prostaglandin synthesis by inhibiting cyclooxygenase activity in converting arachidonic acid to cyclic endoperoxides - the precursors of prostaglandins.
Record name Bendazac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13501
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

20187-55-7
Record name Bendazac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20187-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bendazac [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020187557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bendazac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13501
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bendazac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bendazac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENDAZAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4AG71204O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bendazac
Reactant of Route 2
Reactant of Route 2
Bendazac
Reactant of Route 3
Reactant of Route 3
Bendazac
Reactant of Route 4
Reactant of Route 4
Bendazac
Reactant of Route 5
Reactant of Route 5
Bendazac
Reactant of Route 6
Reactant of Route 6
Bendazac

Q & A

ANone: Bendazac's primary mechanism of action is its ability to inhibit protein denaturation. [, , ] This property has been observed both in vitro and in vivo, suggesting its potential therapeutic benefit in conditions associated with protein aggregation and precipitation, such as cataracts. [, ]

ANone: Although the exact mechanism is not fully understood, research suggests that Bendazac interacts directly with protein molecules rather than scavenging free radicals. [] This interaction likely stabilizes the protein structure, preventing its unfolding and subsequent aggregation. []

ANone: By inhibiting protein denaturation, Bendazac has shown potential in mitigating the progression of cataracts. [, , , ] Additionally, it has demonstrated protective effects against diabetic peripheral neuropathy [] and diabetic nephropathy in animal models. [, ]

ANone: Bendazac, chemically known as [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, has a molecular formula of C16H14N2O3 and a molecular weight of 282.29 g/mol. []

ANone: Yes, research has characterized the singlet and triplet states of Bendazac and its analog, Benzydamine, using fluorescence and phosphorescence methods. [] This characterization revealed a shorter triplet state lifetime for these compounds compared to proteins, suggesting a potential mechanism for their photoprotective action. []

ANone: While specific data on material compatibility is limited in the provided research, Bendazac's stability in different formulations, particularly eye drops, has been investigated. [, , , ] These studies focus on developing stable formulations to ensure the drug's efficacy and shelf life.

ANone: The provided research primarily focuses on the pharmacological properties of Bendazac, specifically its anti-denaturation and potential therapeutic applications. There is limited information available on its catalytic properties or applications in catalysis.

ANone: The provided research doesn't delve into computational chemistry studies or QSAR modeling of Bendazac. Further research might explore these areas to optimize its properties or discover novel analogs.

ANone: While the provided research doesn't explicitly explore SAR, it highlights the significance of the lysine salt form of Bendazac (Bendazac Lysine). This salt demonstrates improved absorption compared to the parent compound following oral administration. [, ]

ANone: Several studies have focused on formulating Bendazac, particularly for ophthalmic applications. Researchers have explored using various thickening agents, preservatives, stabilizers, and isotonic agents to enhance its stability, reduce eye irritation, and potentially improve bioavailability. [, , , ]

ANone: The provided research predominantly focuses on the scientific and clinical aspects of Bendazac. Information regarding specific SHE regulations or compliance is limited.

ANone: Bendazac Lysine shows good absorption after oral administration, achieving therapeutic concentrations in various tissues, including the lens. [, ] Research confirms its penetration into the lens using radioassay and HPLC, with concentrations increasing over treatment duration. [] The main metabolite of Bendazac is 5-hydroxybendazac. [, ]

ANone: In vivo studies, primarily in animal models, show that Bendazac exhibits protective effects against cataract progression, diabetic peripheral neuropathy, and diabetic nephropathy. [, , , ] These studies highlight its potential therapeutic benefits in conditions associated with protein denaturation and oxidative stress.

ANone: Researchers have employed various in vitro and in vivo models to assess Bendazac's efficacy:

  • Cataract: Researchers used a rabbit model with X-ray-induced cataracts to study Bendazac's effects on lens enzymes involved in glutathione metabolism. [] In vitro studies utilized human lens epithelial cells to assess Bendazac's ability to inhibit their adhesion to intraocular lenses, a crucial factor in preventing secondary cataract formation. []
  • Diabetic Peripheral Neuropathy: Studies employed a streptozotocin-induced diabetic rat model to investigate Bendazac's effects on nerve function, blood glucose levels, and oxidative stress markers. []
  • Diabetic Nephropathy: A similar streptozotocin-induced diabetic rat model was used to evaluate Bendazac's effects on renal function, oxidative stress markers, and histological changes associated with diabetic nephropathy. [, ]

ANone: Yes, several clinical trials have investigated Bendazac Lysine's efficacy in managing cataracts. [, , , , , , , ] While the number of trials is limited, and methodologies vary, some suggest that Bendazac Lysine might slow down cataract progression and improve visual acuity in specific patient populations.

ANone: The provided research doesn't discuss any known resistance mechanisms to Bendazac or its potential for cross-resistance with other compounds.

ANone: While generally well-tolerated, Bendazac has been associated with some adverse effects. * Gastrointestinal Issues: Dose-related laxative effects and other gastrointestinal disturbances are the most common side effects associated with oral Bendazac. [] * Eye Irritation: Transient burning sensations are commonly reported with topical Bendazac eye drops. [, ]* Hepatotoxicity: Although less frequent, there have been reported cases of potential liver injury attributed to Bendazac Lysine use. [, ]

ANone: Research highlights the development of Bendazac Lysine eye drops as a method for targeted delivery to the eye. [, , , ] These formulations aim to enhance drug retention on the ocular surface, potentially improving its bioavailability to the lens and surrounding tissues.

ANone: The provided research doesn't explicitly explore the use of biomarkers for predicting Bendazac efficacy, monitoring treatment response, or identifying adverse effects. Further research in this area could be valuable.

ANone: Several analytical techniques have been employed to study Bendazac:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection, is a primary method for quantifying Bendazac and its metabolite, 5-hydroxybendazac, in various biological matrices, including plasma, aqueous humor, and eye drops. [, , , , , , ]
  • Spectroscopic Methods: Fluorescence and phosphorescence spectroscopy have been used to characterize the photophysical properties of Bendazac and its analog, Benzydamine. []
  • Colorimetric Assays: Researchers have utilized colorimetric assays to quantify protein deposition on contact lenses, evaluating Bendazac's ability to inhibit this process. []

ANone: The provided research primarily focuses on the pharmaceutical and pharmacological aspects of Bendazac. Information regarding its environmental impact and degradation pathways is limited.

ANone: While specific dissolution rate data isn't provided, the research highlights the importance of Bendazac Lysine's improved solubility compared to the parent compound. [] This enhanced solubility is likely a key factor in its favorable pharmacokinetic properties.

ANone: Several studies emphasize the validation of HPLC methods for determining Bendazac and its metabolite in biological samples. These validations typically assess parameters like linearity, accuracy, precision, sensitivity, and specificity to ensure the reliability and reproducibility of the analytical data. [, , , ]

ANone: While not explicitly detailed, the development of various Bendazac formulations, particularly eye drops, underscores the importance of quality control and assurance during manufacturing. [, , , ] These formulations require careful selection of excipients and optimization of manufacturing processes to ensure consistent drug quality, stability, and safety.

ANone: The provided research doesn't offer specific information on Bendazac's potential to induce an immune response or strategies to mitigate immunogenicity.

ANone: The research primarily focuses on Bendazac's pharmacological properties and doesn't provide information about its interactions with drug transporters.

ANone: The research mainly focuses on Bendazac's effects on protein denaturation and doesn't detail its potential to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research primarily focuses on Bendazac's therapeutic potential and doesn't offer specific information on its biocompatibility or biodegradability.

ANone: The research primarily focuses on the pharmaceutical aspects of Bendazac, and information on its recycling or waste management is limited.

ANone: The research highlights the use of various tools and resources commonly employed in pharmaceutical research, including:

  • Animal Models: Researchers utilize animal models, such as rabbits and rats, to study Bendazac's efficacy in various disease models. [, , , ]
  • Cell Culture: In vitro studies employ human cell lines, like lens epithelial cells, to investigate Bendazac's effects at a cellular level. []
  • Analytical Techniques: Researchers utilize sophisticated analytical techniques, such as HPLC, fluorescence spectroscopy, and colorimetric assays, for characterizing, quantifying, and monitoring Bendazac. [, , , , , , , ]

ANone: The provided research spans several decades, highlighting the evolution of research on Bendazac, from its initial discovery and characterization to exploring its therapeutic potential in various conditions. Key milestones include:

  • Initial Discovery and Characterization: Early research focused on understanding Bendazac's chemical properties, anti-denaturation activity, and potential as an anti-inflammatory agent. [, , ]
  • Development of Bendazac Lysine: The development of the lysine salt form of Bendazac marked a significant step, leading to improved absorption and bioavailability. [, ]
  • Exploration of Therapeutic Applications: Research expanded to investigate Bendazac's potential in treating conditions beyond cataracts, including diabetic peripheral neuropathy and diabetic nephropathy. [, , ]

ANone: The research on Bendazac exemplifies cross-disciplinary collaboration, involving:

  • Pharmaceutical Sciences: Focuses on formulating Bendazac into stable and effective drug delivery systems, such as eye drops. [, , , ]
  • Pharmacology: Investigates the mechanisms of action, pharmacokinetics, and pharmacodynamics of Bendazac. [, , , , ]
  • Analytical Chemistry: Develops and validates analytical methods for quantifying Bendazac and monitoring its levels in biological samples. [, , , ]
  • Clinical Research: Conducts clinical trials to evaluate Bendazac's safety and efficacy in human patients. [, , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.